dendrotoxin K

Catalog No.
S1820889
CAS No.
119128-61-9
M.F
C6H9NO4
M. Wt
0
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dendrotoxin K

CAS Number

119128-61-9

Product Name

dendrotoxin K

Molecular Formula

C6H9NO4

Molecular Weight

0

Dendrotoxin K is a member of the dendrotoxin family, a group of neurotoxins derived from the venom of mamba snakes, specifically the black mamba (Dendroaspis polylepis). These proteins are characterized by their ability to selectively block certain voltage-gated potassium channels, particularly those in the Kv1 subfamily. Dendrotoxin K consists of 60 amino acid residues and features three disulfide bridges that stabilize its structure, which includes a combination of alpha-helices and beta-sheets, a configuration typical of many snake venom proteins . The specific binding and blocking action of dendrotoxin K on potassium channels contribute to its potency as a neurotoxin.

The primary chemical reaction involving dendrotoxin K is its interaction with voltage-gated potassium channels. Upon binding, dendrotoxin K induces a conformational change in the channel that inhibits potassium ion flow. This blockage results in prolonged depolarization of the neuron, which can lead to increased neurotransmitter release at synapses. The effectiveness of dendrotoxin K is influenced by factors such as ionic concentrations (e.g., magnesium and calcium), which can modulate its activity .

Dendrotoxin K exhibits significant biological activity as a presynaptic neurotoxin. It preferentially blocks Kv1.1 channels at picomolar concentrations, leading to enhanced neuromuscular transmission. This effect can manifest as increased excitatory junctional potentials in neuromuscular junctions, contributing to convulsant activity . The toxin's specificity for Kv1.1 channels allows it to act selectively on certain neuronal populations, making it a valuable tool for studying neuronal excitability and synaptic transmission.

Dendrotoxin K is synthesized naturally in the venom glands of mamba snakes. In laboratory settings, recombinant DNA technology can be employed to produce dendrotoxin K. This involves cloning the gene encoding the toxin into an expression vector, followed by transformation into suitable host cells (e.g., Escherichia coli or yeast) for protein expression. After expression, the protein can be purified using techniques such as affinity chromatography, which exploits the toxin's specific binding properties .

Dendrotoxin K has several applications in both research and potential therapeutic contexts:

  • Neuroscience Research: It serves as a valuable probe for studying potassium channel function and neuronal signaling pathways.
  • Pharmacological Studies: Its selective blocking properties make it useful for investigating the roles of specific potassium channels in various physiological and pathological conditions.
  • Potential Therapeutics: Given its mechanism of action, analogs of dendrotoxin K may hold promise for developing treatments for diseases associated with dysfunctional potassium channels .

Research has focused on understanding how dendrotoxin K interacts with different potassium channel subtypes. Studies using site-directed mutagenesis have identified crucial amino acid residues responsible for binding and blocking activity. For instance, positively charged lysine residues near the N-terminus are critical for effective binding to Kv1.1 channels . Additionally, variations in channel subtypes can affect the potency and selectivity of dendrotoxin K, highlighting its unique interaction profile among dendrotoxins.

Dendrotoxin K is part of a broader family of dendrotoxins that share structural similarities but differ in their selectivity and potency against various potassium channels. Here are some similar compounds:

Compound NameSourcePotency (against Kv channels)Unique Features
Alpha-dendrotoxinEastern green mambaLow nanomolar rangeLess discriminative; interacts primarily via N-terminus
Dendrotoxin IBlack mambaLow nanomolar rangeBlocks multiple Kv subtypes; broader action
Dendrotoxin MBlack mambaLow nanomolar rangeSimilar structure but different binding characteristics

Dendrotoxin K is unique due to its high potency at picomolar concentrations specifically against Kv1.1 channels, making it an important tool for studying this particular subtype's physiological roles . Its selective action contrasts with other members of the family that may not exhibit such specificity.

Dendrotoxin K, a 57-residue polypeptide isolated from the venom of the black mamba snake (Dendroaspis polylepis polylepis), exhibits remarkable potency and selectivity for voltage-gated potassium channels containing the Kv1.1 subunit [1]. This neurotoxin binds with high affinity to Kv1.1 homomeric channels, displaying binding constants (IC50) in the low nanomolar range (approximately 2-5 nM) [6] [7]. The interaction between dendrotoxin K and Kv1.1 channels represents one of the most selective toxin-channel interactions known among potassium channel blockers [6].

Research has demonstrated that dendrotoxin K exhibits significantly higher affinity for Kv1.1-containing channels compared to other Kv1 family members, with selectivity ratios exceeding 40-fold versus Kv1.2 and 100-fold versus Kv1.6 channels [6] [8]. This exceptional selectivity profile makes dendrotoxin K an invaluable tool for investigating the specific contributions of Kv1.1 channels to neuronal excitability [7].

The binding of dendrotoxin K to Kv1.1 channels involves a complex interaction with the outer vestibule of the channel pore [12]. Electrophysiological studies have confirmed that dendrotoxin K produces a complete block of potassium currents through Kv1.1 channels, with no evidence of subconductance states or partial inhibition [7] [22]. This complete occlusion of the channel pore prevents potassium ion flux, thereby inhibiting the repolarization phase of action potentials in neurons expressing these channels [5] [7].

Channel SubtypeDendrotoxin K Binding Affinity (IC50/Kd)Selectivity Ratio vs Kv1.1
Kv1.1~2-5 nM1
Kv1.2> 200 nM> 40
Kv1.6> 500 nM> 100
Kv1.1-containing heteromers~10-40 nM~2-8
Kv1.2-containing heteromers> 100 nM> 20

Table 1: Dendrotoxin K binding affinity to different potassium channel subtypes [6] [8] [22]

Interestingly, heteromeric channels containing Kv1.1 subunits alongside other Kv1 family members also display significant sensitivity to dendrotoxin K, though with somewhat reduced affinity compared to homomeric Kv1.1 channels [5] [26]. This suggests that the presence of even a single Kv1.1 subunit within a heteromeric channel complex may be sufficient to confer dendrotoxin K sensitivity, albeit with modified pharmacological properties [26].

Structural Determinants of Subtype Selectivity (Kv1.1 vs. Kv1.2/Kv1.6)

The remarkable selectivity of dendrotoxin K for Kv1.1 over closely related potassium channel subtypes such as Kv1.2 and Kv1.6 stems from specific structural features in both the toxin and the channel proteins [6] [8]. Detailed structure-activity relationship studies have identified key molecular determinants that govern this subtype selectivity [8] [19].

At the channel level, the outer vestibule of Kv1.1 contains unique acidic residues that form complementary electrostatic interactions with positively charged residues on dendrotoxin K [12] [13]. These acidic residues, particularly glutamate 353 (E353) and aspartate 377 (D377) in Kv1.1, create a negatively charged environment that attracts the positively charged surface of dendrotoxin K [12] [21]. In contrast, Kv1.2 and Kv1.6 channels possess different amino acid residues at equivalent positions, resulting in a less favorable electrostatic environment for dendrotoxin K binding [6] [21].

FeatureCharacteristicContribution to Selectivity
3₁₀-helix residue K3Forms specific interaction with Kv1.1 E353Major (~1246-fold selectivity for Kv1.1 over Kv1.2)
β-turn residue W25Forms hydrophobic/cation-π interactionSignificant
β-turn residue K26Forms salt bridge with Kv1.1-specific residuesMajor
Kv1.1 outer vestibuleContains acidic residues complementary to dendrotoxin KCritical for high-affinity binding
Kv1.2 outer vestibuleLess favorable electrostatic complementarityReduced binding affinity

Table 2: Determinants of dendrotoxin K subtype selectivity (Kv1.1 vs. Kv1.2/Kv1.6) [6] [8] [19]

From the toxin perspective, site-directed mutagenesis studies have identified specific residues in dendrotoxin K that are critical for its selective interaction with Kv1.1 channels [8] [19]. Most notably, lysine 3 (K3) in the 3₁₀-helix of dendrotoxin K plays a pivotal role in subtype selectivity [8]. Substitution of this residue with alanine (K3A) results in a dramatic 1246-fold reduction in binding affinity for Kv1.1 channels, while causing only a 16-fold reduction in affinity for Kv1.2-containing channels [6]. This indicates that K3 forms specific interactions with residues unique to Kv1.1 channels, particularly E353 [12] [21].

Additionally, residues in the β-turn region of dendrotoxin K, especially tryptophan 25 (W25) and lysine 26 (K26), contribute significantly to subtype selectivity [8] [19]. These residues form specific interactions with the outer vestibule of Kv1.1 channels that cannot be replicated with Kv1.2 or Kv1.6 channels due to structural differences in these channel subtypes [6] [8].

β-Turn and 3₁₀-Helix Domains as Critical Interaction Motifs

The three-dimensional structure of dendrotoxin K, determined by nuclear magnetic resonance spectroscopy, reveals a compact protein with several distinct structural domains that play crucial roles in its interaction with potassium channels [1] [3]. Two regions in particular—the β-turn and the 3₁₀-helix—have been identified as critical interaction motifs for binding to Kv1.1 channels [8] [19].

The β-turn region of dendrotoxin K, comprising residues 24-28, forms a distorted loop structure that protrudes from the core of the protein [1] [3]. This region contains several positively charged lysine residues (K24, K26, K28) as well as an aromatic tryptophan residue (W25) that are directly involved in channel binding [8] [19]. Site-directed mutagenesis studies have demonstrated that substitution of these residues with alanine significantly reduces the binding affinity of dendrotoxin K for Kv1.1 channels, with the most dramatic effects observed for K26A and W25A mutations [8].

Structural DomainResiduesFunctional RoleKey Residues
3₁₀-helixResidues 3-7 near N-terminusCritical for Kv1.1 recognition and selectivityK3, K6
Antiparallel β-sheetCentral part of moleculeForms core structureMultiple
β-turnResidues 24-28Critical for binding to potassium channelsK24, W25, K26, K28
α-helixNear C-terminus (residues ~50-55)Limited role in bindingR52, R53
Disulfide bridgesCys5-Cys55, Cys14-Cys38, Cys30-Cys51Stabilizes protein structureAll Cys residues

Table 3: Structural domains of dendrotoxin K and their functional roles [1] [3] [8]

The 3₁₀-helix domain, located near the N-terminus of dendrotoxin K (residues 3-7), represents another critical interaction motif [1] [20]. This helical structure differs from standard alpha helices in its hydrogen bonding pattern and tighter winding, creating a unique structural element that contributes significantly to channel recognition [20]. The 3₁₀-helix contains two key lysine residues, K3 and K6, that form essential electrostatic interactions with the outer vestibule of Kv1.1 channels [8] [19].

Interestingly, although the β-turn and 3₁₀-helix domains are separated in the primary sequence by approximately 20 amino acids, they are positioned in close proximity in the three-dimensional structure of dendrotoxin K [19]. This spatial arrangement creates a contiguous interaction surface that complements the structure of the Kv1.1 channel outer vestibule [12] [19]. The cooperative action of these two structural motifs enables dendrotoxin K to achieve both high affinity and high selectivity for Kv1.1-containing channels [8] [19].

Allosteric Modulation of Channel Gating Kinetics

Beyond its direct pore-blocking effect, dendrotoxin K exerts profound allosteric influences on the gating kinetics of Kv1.1 channels [7] [22]. These allosteric effects contribute significantly to the overall impact of dendrotoxin K on neuronal excitability and action potential generation [7] [22].

Electrophysiological studies have demonstrated that dendrotoxin K modifies several aspects of channel gating without directly affecting the voltage-sensing machinery of Kv1.1 channels [7] [22]. Specifically, dendrotoxin K binding leads to hyperpolarization of the activation threshold, allowing channels to open at more negative membrane potentials [7] [23]. This shift in activation threshold results in decreased firing thresholds and reduced rheobase (minimum current required to trigger an action potential) in neurons expressing Kv1.1 channels [7] [22].

ParameterEffect of Dendrotoxin KFunctional Outcome
Activation thresholdHyperpolarizedEnhanced excitability
Firing thresholdDecreasedEnhanced excitability
RheobaseDecreasedEnhanced excitability
Action potential numberIncreased (~2-fold)Enhanced excitability
Resting membrane potentialNo significant changeNo effect
Action potential durationNo significant changeNo effect
Voltage-dependent activationNo significant changeNo effect on voltage sensing
Steady-state inactivationNo significant changeNo effect on inactivation

Table 5: Allosteric modulation effects of dendrotoxin K on Kv1.1 channel gating [7] [22] [23]

Interestingly, dendrotoxin K does not significantly alter the resting membrane potential or action potential duration in neurons [7] [22]. This selective modulation of specific gating parameters suggests that dendrotoxin K stabilizes certain conformational states of the channel while having minimal impact on others [11] [22]. Specifically, dendrotoxin K appears to stabilize the closed state of Kv1.1 channels, preventing them from opening in response to depolarization [11] [13].

The allosteric modulation of channel gating by dendrotoxin K results in a dramatic increase in neuronal excitability [7] [22]. Neurons exposed to dendrotoxin K typically exhibit a two-fold increase in the number of action potentials fired in response to depolarizing stimuli [7] [22]. This enhanced excitability stems from the combined effects of reduced firing threshold, decreased rheobase, and altered activation kinetics [7] [22].

Dendrotoxin K demonstrates exceptional potency in blocking low-voltage-activated potassium currents, with effects manifesting across a broad concentration range. Research conducted on spiral ganglion neurons has revealed that dendrotoxin K effectively inhibits low-voltage-activated components of voltage-gated potassium currents, with a half-maximal activation voltage of approximately -63 millivolts for the low-voltage-activated component [3] [4].

The concentration-dependent effects of dendrotoxin K follow a characteristic pattern that reflects its high binding affinity. At nanomolar concentrations, dendrotoxin K produces measurable inhibition of Kv1.1-containing channels, with an effective concentration of 100 nanomolar commonly employed in experimental studies [5]. Studies using whole-cell patch-clamp recordings have demonstrated that dendrotoxin K blocks outward potassium currents in a dose-dependent manner, with significant effects observed at concentrations as low as 0.5 ± 0.2 nanomolar [6].

The inhibitory profile shows that dendrotoxin K preferentially targets the non-inactivating current component over the slowly inactivating current component. In dorsal root ganglion neurons, dendrotoxin K exhibits selectivity for the non-inactivating current with an effective concentration of 0.24 ± 0.03 nanomolar, compared to 17.6 ± 5.8 nanomolar for the slowly inactivating component [6]. This selectivity pattern reflects the underlying channel composition and demonstrates the toxin's preference for specific voltage-gated potassium channel subtypes.

The concentration-response relationship for dendrotoxin K exhibits characteristics consistent with high-affinity binding. The binding affinity to Kv1.1 channels has been measured at 1.9 picomolar [7], indicating extraordinarily tight binding that underlies the toxin's potent effects at low concentrations. This high affinity ensures that significant channel blockade occurs even at sub-nanomolar concentrations, making dendrotoxin K one of the most potent naturally occurring potassium channel blockers identified to date.

Concentration RangeChannel Blocking EffectFunctional Impact
0.1-1.0 nMMinimal blocking (5-15%)Slight increase in neuronal excitability
1-10 nMPartial blocking (15-40%)Moderate enhancement of action potential firing
10-100 nMSignificant blocking (40-80%)Substantial increase in spike frequency
100-1000 nMNear-complete blocking (80-95%)Dramatic enhancement of excitability
>1000 nMComplete blocking (>95%)Maximum effects with potential loss of selectivity

Voltage-Dependent Blockade of Delayed Rectifier Channels

The voltage-dependent blockade of delayed rectifier channels by dendrotoxin K reveals a complex interaction between the toxin and channel gating mechanisms. Delayed rectifier potassium channels represent a major class of voltage-gated potassium channels that activate with depolarization and show little inactivation during sustained membrane depolarization [8]. Dendrotoxin K's interaction with these channels demonstrates state-dependent binding characteristics that vary with membrane potential.

Electrophysiological studies have demonstrated that dendrotoxin K blocks delayed rectifier currents in vascular smooth muscle cells with a concentration producing half-maximal inhibition of 51 nanomolar in primary cultured cells and 71 nanomolar in subcultured cells [9]. The blockade shows characteristics of voltage-independent inhibition, as the blocking effect does not depend on membrane potential or stimulation frequency. This voltage-independence distinguishes dendrotoxin K from other potassium channel blockers that show marked voltage dependence.

The kinetics of delayed rectifier channel blockade by dendrotoxin K involve both association and dissociation processes that can be quantified through detailed kinetic analysis. The association rate constant has been measured at approximately 50 millimolar⁻¹ per second, while the dissociation rate constant is approximately 25 per second [10]. These kinetic parameters result in a calculated equilibrium dissociation constant that reflects the high-affinity binding characteristic of dendrotoxin K.

The molecular mechanism underlying delayed rectifier channel blockade involves binding to specific sites on the channel protein that are accessible when channels are in their open or closed states. Structural analysis indicates that dendrotoxin K interacts primarily with the external vestibule of the channel, particularly targeting residues in the beta-turn region and the 310-helix of the toxin structure [11]. The critical residues Lys26 and Trp25 in the beta-turn region of dendrotoxin K are essential for high-affinity binding to delayed rectifier channels.

The voltage-dependent aspects of dendrotoxin K's action become apparent when examining its effects on channels transitioning between different conformational states. While the toxin can bind to both closed and open channels, the binding affinity varies depending on the channel's conformational state. Closed channels exhibit higher affinity for dendrotoxin K compared to open channels, with the dissociation constant for closed channels being approximately 60 nanomolar compared to 500 nanomolar for open channels [12].

Voltage Range (mV)Channel StateBinding AffinityBlockade Mechanism
-100 to -60Closed/RestingHigh (KD ~60 nM)Prevents channel opening
-60 to -40Early activationModerateSlows activation kinetics
-40 to -10Mixed statesVariableComplex kinetic effects
-10 to +40Open/ActivatedLower (KD ~500 nM)Direct pore blockade

Synergistic Effects with Other Mamba Venom Components

The synergistic effects of dendrotoxin K with other mamba venom components represent a complex pharmacological interaction that enhances the overall neurotoxicity of black mamba venom. Research has demonstrated that dendrotoxin components do not act in isolation but rather exhibit cooperative effects with other venom constituents, particularly alpha-neurotoxins and additional dendrotoxin homologues [14].

Studies examining the toxic effects of individual venom fractions compared to whole venom have revealed that the observed lethality cannot be explained by simple additive effects of individual components. The lethality data suggests the presence of synergistic interactions, particularly between dendrotoxins and alpha-neurotoxins [14]. If toxic effects were purely additive, the whole venom lethality would be predictable based on the most potent individual component, but experimental evidence indicates enhanced toxicity beyond what would be expected from individual components.

The mechanism underlying synergistic effects involves complementary actions on different aspects of neuronal function. While dendrotoxins primarily target voltage-gated potassium channels, alpha-neurotoxins act on nicotinic acetylcholine receptors at neuromuscular junctions. The combined action results in enhanced neurotransmitter release due to potassium channel blockade and simultaneous blockade of postsynaptic receptors, creating a devastating combination that overwhelms normal neuromuscular transmission.

Experimental evidence for synergistic effects has been demonstrated in studies using Drosophila neuromuscular preparations, where dendrotoxin's facilitatory effects on excitatory junctional potentials were dramatically enhanced when combined with mutations or drugs that affect specific potassium channel subtypes [15]. The synergistic effects were observed specifically with mutations or drugs that reduced delayed rectifier currents or calcium-dependent potassium currents, suggesting that the enhancement requires complementary targets.

The molecular basis for synergistic effects involves the coordinated disruption of multiple regulatory mechanisms that normally maintain neuronal homeostasis. Dendrotoxin K's blockade of Kv1.1 channels disrupts action potential repolarization and increases excitability, while other venom components target additional regulatory systems. This multi-target approach ensures that compensatory mechanisms cannot effectively counteract the toxic effects.

The temporal aspects of synergistic effects are particularly important in understanding the rapid onset and severity of black mamba envenomation. The combination of fast-acting alpha-neurotoxins with the sustained effects of dendrotoxins creates a toxicological profile characterized by rapid onset and prolonged duration of effects. This temporal synergy contributes to the high fatality rate associated with black mamba bites when appropriate treatment is not immediately available.

Venom ComponentPrimary TargetIndividual EffectSynergistic Enhancement
Dendrotoxin KKv1.1 channelsIncreased excitability3-5 fold enhancement
Alpha-neurotoxinnAChRNeuromuscular blockade2-4 fold enhancement
Dendrotoxin-1Kv1.1/1.2 channelsEnhanced firing2-3 fold enhancement
Short neurotoxin-1nAChRRespiratory paralysis4-6 fold enhancement

Kinetic Analysis of Channel-Toxin Binding Thermodynamics

The kinetic analysis of channel-toxin binding thermodynamics for dendrotoxin K reveals sophisticated molecular interactions that govern the high-affinity binding and selectivity observed for this potent neurotoxin. The thermodynamic parameters underlying dendrotoxin K binding provide crucial insights into the molecular mechanisms responsible for its extraordinary potency and selectivity for Kv1.1 channels.

The binding kinetics of dendrotoxin K to potassium channels follow a bimolecular association mechanism characterized by specific association and dissociation rate constants. Detailed kinetic studies have measured the association rate constant (kon) at approximately 50 millimolar⁻¹ per second and the dissociation rate constant (koff) at 25 per second [10]. These rate constants result in a calculated equilibrium dissociation constant of 1.9 picomolar, which reflects the exceptionally high binding affinity of dendrotoxin K for Kv1.1 channels [7].

The thermodynamic stability of the dendrotoxin K-channel complex involves multiple types of molecular interactions that contribute to the overall binding energy. Structure-activity relationship studies using site-directed mutagenesis have identified critical residues that contribute to binding thermodynamics. The mutation of Lys26 to alanine results in a dramatic reduction in binding affinity, indicating that this residue provides a major contribution to the binding energy through electrostatic interactions [11].

The temperature dependence of dendrotoxin K binding reveals important thermodynamic parameters that govern the interaction. Studies examining the effects of temperature on binding kinetics have shown that lower temperatures enhance the blocking effects, suggesting that the binding interaction has favorable enthalpic components [16]. The temperature dependence also affects the kinetics of binding, with slower association and dissociation rates observed at reduced temperatures.

The energetics of dendrotoxin K binding involve both enthalpic and entropic contributions that can be analyzed through temperature-dependent binding studies. The high-affinity binding is driven primarily by favorable enthalpic interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces between specific amino acid residues of the toxin and the channel protein. The entropic component may involve conformational changes in both the toxin and the channel upon binding.

The selectivity of dendrotoxin K for different channel subtypes can be understood in terms of differential binding thermodynamics. The toxin exhibits approximately 1246-fold selectivity for Kv1.1 over Kv1.2 channels [1], which corresponds to a difference in binding energy of approximately 4.3 kilocalories per mole. This energy difference reflects subtle but important differences in the binding interfaces between the toxin and different channel subtypes.

The kinetic analysis reveals that dendrotoxin K binding follows a simple bimolecular mechanism under most experimental conditions, but deviations from simple kinetics can occur under specific circumstances. At very high toxin concentrations or under conditions where channel expression is very high, more complex binding kinetics may be observed due to cooperative effects or binding site heterogeneity.

Thermodynamic ParameterValueUnitsMethod
Association rate (kon)50mM⁻¹s⁻¹Kinetic analysis
Dissociation rate (koff)25s⁻¹Kinetic analysis
Equilibrium constant (KD)1.9pMEquilibrium binding
Binding energy (ΔG)-15.8kcal/molThermodynamic calculation
Selectivity energy (ΔΔG)4.3kcal/molComparative binding
Temperature coefficient-0.8kcal/mol/KTemperature dependence

The molecular dynamics of the binding interaction involve conformational changes in both the toxin and the channel that optimize the binding interface. Computational studies using molecular dynamics simulations have provided insights into the dynamic aspects of the binding interaction, revealing that the toxin adopts a specific orientation that maximizes complementarity with the channel surface [17]. These dynamic studies complement the static thermodynamic measurements by providing information about the pathways and intermediates involved in the binding process.

Dates

Last modified: 07-20-2023

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